molecular formula C20H19FN2OS B333647 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B333647
M. Wt: 354.4 g/mol
InChI Key: BXCRTTPJTAZNQT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the cyano group and the fluorophenyl group through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and nitrile sources.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Industry: In the industrial sector, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

  • (2E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(4-bromophenyl)prop-2-enamide

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine-substituted compound exhibits unique electronic properties due to the high electronegativity of fluorine. This can result in different binding affinities and biological activities, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H19FN2OS

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C20H19FN2OS/c21-15-10-7-14(8-11-15)9-12-19(24)23-20-17(13-22)16-5-3-1-2-4-6-18(16)25-20/h7-12H,1-6H2,(H,23,24)/b12-9+

InChI Key

BXCRTTPJTAZNQT-FMIVXFBMSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F)C#N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)F)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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